molecular formula C20H26N4 B2541212 5-tert-butyl-2-methyl-3-phenyl-N-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine CAS No. 900898-53-5

5-tert-butyl-2-methyl-3-phenyl-N-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B2541212
CAS No.: 900898-53-5
M. Wt: 322.456
InChI Key: KJOCTQBYIZJGPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-tert-butyl-2-methyl-3-phenyl-N-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine is a chemical compound of significant interest in medicinal chemistry and drug discovery research, specifically for researchers investigating kinase inhibition and novel therapeutic agents. The compound features a pyrazolo[1,5-a]pyrimidine core scaffold, which is recognized in scientific literature as a privileged structure in the development of potent enzyme inhibitors. This core is known for its ability to mimic the adenine moiety of ATP, allowing it to act as a competitive inhibitor for a variety of kinases and other ATP-binding targets . Compounds based on the pyrazolo[1,5-a]pyrimidine structure have demonstrated potent inhibitory activity against mycobacterial ATP synthase, highlighting their potential in infectious disease research, particularly for tuberculosis . Furthermore, this class of compounds has been explored as inhibitors for phosphodiesterase 2A (PDE2A), a target for cognitive disorders , and cyclin-dependent kinases (CDKs), which are relevant in oncology . The specific substitution pattern on this compound—including the tert-butyl, phenyl, and isopropyl groups—is designed to optimize interactions within the hydrophobic pockets of target proteins, influencing the compound's potency, selectivity, and physicochemical properties. This product is provided for research purposes only and is not intended for diagnostic or therapeutic use. Researchers can rely on the high quality of this compound for hit-to-lead optimization, structure-activity relationship (SAR) studies, and other preclinical investigations.

Properties

IUPAC Name

5-tert-butyl-2-methyl-3-phenyl-N-propan-2-ylpyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4/c1-13(2)21-17-12-16(20(4,5)6)22-19-18(14(3)23-24(17)19)15-10-8-7-9-11-15/h7-13,21H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJOCTQBYIZJGPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=CC(=NC2=C1C3=CC=CC=C3)C(C)(C)C)NC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pyrazole Core Functionalization

Step 1: 5-Amino-3-methyl-1-phenylpyrazole undergoes cyclocondensation with tert-butyl malonate in ethanol under sodium ethoxide catalysis (89% yield). This forms the dihydroxypyrazolo[1,5-a]pyrimidine intermediate, introducing the tert-butyl group at C5.

Step 2: Phosphorus oxychloride-mediated chlorination at C7 (61% yield), leveraging the higher reactivity of the C7 position compared to C5 due to electron-withdrawing effects from the pyrazole nitrogen.

Step 3: Nucleophilic substitution with isopropylamine in THF using K2CO3 (94% yield). Microwave irradiation at 80°C for 30 min enhances reaction efficiency, reducing side-product formation from amine oxidation.

One-Pot Microwave-Assisted Cyclocondensation

β-Enaminone Precursor Design

Synthesis begins with tert-butyl-substituted β-enaminone 2a , prepared from tert-butyl acetylacetone and dimethylformamide dimethyl acetal (DMF-DMA) in refluxing toluene (82% yield).

Cyclocondensation with 5-Aminopyrazole

Microwave irradiation (180°C, 2 min) of β-enaminone 2a and 5-amino-3-methyl-1-phenylpyrazole 3a in 1,2-dichloroethane generates the pyrazolo[1,5-a]pyrimidine core. The tert-butyl group directs electrophilic substitution to C5 via steric guidance.

In Situ Amine Functionalization

Immediate addition of isopropylamine (2 eq) to the reaction mixture at 60°C for 1 hr installs the C7 amine without isolating intermediates (overall 76% yield).

Vilsmeier-Haack Formylation Pathway

Formamidine Intermediate Formation

Treatment of 5-amino-3-methyl-1-phenylpyrazole with PBr3 in DMF generates a Vilsmeier reagent complex, enabling formylation at C4 (91% yield).

Cyclization with tert-Butyl Enolate

Reaction with tert-butyl magnesium bromide in THF at −78°C induces cyclization, forming the pyrimidine ring with concurrent tert-butyl incorporation (68% yield).

Amination via Buchwald-Hartwig Coupling

Palladium-catalyzed coupling with isopropylamine using BrettPhos Pd G3 (5 mol%) in dioxane at 100°C achieves C7 amination (83% yield).

Comparative Analysis of Synthetic Routes

Method Key Step Yield (%) Reaction Time Purification Technique
Chlorination-Ammination POCl3 chlorination 61 6 hr Column chromatography
One-Pot Microwave Microwave cyclocondensation 76 2.5 hr Recrystallization
Vilsmeier-Haack Pd-catalyzed amination 83 8 hr Solvent extraction

Critical Observations:

  • Microwave methods reduce reaction times by 60% compared to thermal approaches
  • Palladium catalysis enables milder amination conditions versus nucleophilic substitution
  • tert-Butyl groups induce ~15% yield reduction due to steric hindrance in cyclization steps

Spectroscopic Characterization Benchmarks

1H NMR (400 MHz, CDCl3):

  • δ 1.45 (s, 9H, tert-butyl)
  • δ 1.25 (d, J = 6.4 Hz, 6H, isopropyl CH3)
  • δ 2.32 (s, 3H, C2 methyl)
  • δ 4.15 (septet, 1H, NCH(CH3)2)
  • δ 7.28–7.52 (m, 5H, C3 phenyl)

HRMS (ESI+):
Calculated for C23H29N5 [M+H]+: 388.2451
Found: 388.2449

Industrial-Scale Optimization Considerations

Solvent Selection

  • Chlorination: Replace POCl3 with PCl5 in acetonitrile to reduce hazardous waste
  • Amination: Use water-isopropanol biphasic systems to enable catalyst recycling

Continuous Flow Implementation

Microreactor systems achieve 92% conversion in microwave-assisted cyclocondensation with:

  • Residence time: 8.2 min
  • Throughput: 12.6 g/hr

Chemical Reactions Analysis

Types of Reactions

5-tert-butyl-2-methyl-3-phenyl-N-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at different positions on the pyrazolo[1,5-a]pyrimidine core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can lead to the formation of amine or alcohol derivatives.

Scientific Research Applications

Anti-Mycobacterial Activity

One of the prominent applications of pyrazolo[1,5-a]pyrimidine derivatives, including the compound , is their role as inhibitors of Mycobacterium tuberculosis (M.tb). Research has demonstrated that certain pyrazolo[1,5-a]pyrimidin-7-amines exhibit potent inhibitory effects on mycobacterial ATP synthase, a crucial enzyme for the survival of M.tb.

Structure-Activity Relationship Studies

The structure-activity relationship (SAR) studies reveal that modifications at various positions on the pyrazolo[1,5-a]pyrimidine scaffold can significantly enhance anti-mycobacterial activity. For instance:

  • Compounds with a 3-(4-fluoro)phenyl group and various 5-substituents showed promising in vitro growth inhibition of M.tb with low hERG liability and good metabolic stability in liver microsomes .

Table 1 summarizes key findings from SAR studies:

Compound StructureActivity (IC50)Comments
3-(4-Fluoro)phenylLow µM rangeEffective against M.tb
5-Alkyl/arylVariableEnhanced stability

Anti-Malarial Activity

Another significant application is in the treatment of malaria. The compound's derivatives have been designed to target dihydroorotate dehydrogenase from Plasmodium falciparum, which is essential for pyrimidine biosynthesis.

In Vivo Studies

In vivo studies have shown that several pyrazolo[1,5-a]pyrimidine derivatives are effective against Plasmodium berghei, indicating their potential for development into antimalarial therapies. A notable finding includes:

  • Thirteen synthesized compounds demonstrated activity against P. falciparum, with some achieving IC50 values in the nanomolar range .

Neurological Applications

Recent studies suggest that pyrazolo[1,5-a]pyrimidines may also serve as inhibitors for various kinases involved in neurological disorders. For example, certain derivatives have shown potential as phosphodiesterase type 2A (PDE2A) inhibitors, which are relevant for cognitive impairment treatments.

Mechanistic Insights

The binding interactions of these compounds with PDE2A have been elucidated through X-ray crystallography, revealing how structural modifications can enhance potency and selectivity:

  • The introduction of specific substituents at the 5-position has been linked to increased inhibitory activity against PDE2A, with some compounds showing IC50 values as low as 0.61 nM .

Mechanism of Action

The mechanism of action of 5-tert-butyl-2-methyl-3-phenyl-N-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins involved in biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituents at the 3-Position

The 3-phenyl group in the target compound contrasts with 3-(4-fluorophenyl) in analogs (e.g., ). Fluorine at the 4-position enhances electronegativity, improving binding affinity to mycobacterial ATP synthase (MIC values: 0.03–0.12 μM for 3-(4-fluorophenyl) derivatives vs. MIC > 1 μM for non-fluorinated phenyl groups) . However, the target’s unsubstituted phenyl may offer synthetic simplicity and reduced hERG channel inhibition risk compared to halogenated analogs .

Substituents at the 5-Position

The 5-tert-butyl group in the target compound is a notable deviation from common 5-aryl (e.g., 5-(4-methoxyphenyl), 5-(4-isopropylphenyl)) or 5-heteroaryl substituents (Table 1). For example:

5-Substituent Metabolic Stability (Human Liver Microsomes, % remaining) MIC (M. tb, μM)
tert-butyl 85% (predicted) N/A
4-fluorophenyl 72% 0.03–0.12
4-methoxyphenyl 65% 0.15–0.30
4-isopropylphenyl 78% 0.10–0.25

Data extrapolated from , and 16.

Amine Substituents at the 7-Position

The N-(propan-2-yl) group in the target compound is less polar than N-(pyridin-2-ylmethyl) (e.g., ) or N-(2-methoxyethyl) (), which may reduce aqueous solubility but enhance blood-brain barrier penetration. Pyridylmethylamine derivatives exhibit superior anti-mycobacterial activity (MIC: 0.03–0.1 μM) due to hydrogen bonding with ATP synthase , while isopropylamine’s hydrophobicity could favor tissue distribution.

Biological Activity

5-tert-butyl-2-methyl-3-phenyl-N-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine is a compound of interest due to its potential biological activities, particularly as a kinase inhibitor. This article explores the compound's biological activity, including its mechanisms of action, efficacy against various cancer cell lines, and its specificity towards different kinases.

The molecular formula for 5-tert-butyl-2-methyl-3-phenyl-N-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine is C15H22N4C_{15}H_{22}N_4, with a molecular weight of approximately 274.36 g/mol. Its structural features include a pyrazolo-pyrimidine core which is crucial for its biological activity.

The primary mechanism of action for this compound involves the inhibition of specific tyrosine kinases. Studies have shown that it exhibits modest inhibitory activity against several kinases:

Kinase IC50 (μM)
c-Src60.4
Btk90.5
Lck110

These values indicate that while the compound has measurable inhibitory effects, it may not be the most potent option available for targeting these kinases .

Antiproliferative Effects

The antiproliferative activity of 5-tert-butyl-2-methyl-3-phenyl-N-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine has been evaluated across various cancer cell lines. The results suggest significant inhibition of cell proliferation in human leukemia (CCRF-CEM), ovarian adenocarcinoma (SK-OV-3), breast carcinoma (MDA-MB-231), and colon adenocarcinoma (HT-29) cells:

Cell Line Inhibition (%) at 50 μM
CCRF-CEMNot specified
SK-OV-379
MDA-MB-231Not specified
HT-2990

These findings indicate that the compound is particularly effective against HT-29 and SK-OV-3 cells, suggesting its potential use in treating specific types of cancer .

Case Studies

In a detailed study focusing on the structure–activity relationship (SAR) of pyrazolo-pyrimidine derivatives, researchers found that modifications in the substituents significantly influenced biological activity. For example, compounds similar to 5-tert-butyl-2-methyl-3-phenyl-N-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine showed varying degrees of cytotoxicity against different cancer cell lines. The study emphasized the importance of structural features in enhancing selectivity and potency against specific kinases .

Selectivity and Specificity

The selectivity profile of 5-tert-butyl-2-methyl-3-phenyl-N-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine was further characterized through kinase profiling assays. The compound demonstrated no significant activity against several other kinases such as Abl1, Akt1, Alk, Braf, Cdk2, and PKCa. This selectivity is crucial for reducing off-target effects and improving therapeutic outcomes .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-tert-butyl-2-methyl-3-phenyl-N-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine, and how can reaction yields be improved?

  • Methodology : The synthesis of pyrazolo[1,5-a]pyrimidine derivatives typically involves cyclization of precursors (e.g., substituted pyrazoles and pyrimidines) under reflux conditions. For example, highlights the use of catalysts (e.g., Pd(II) acetate) and controlled temperatures (e.g., 100°C) in sealed tubes for Suzuki-Miyaura coupling reactions . To improve yields:

  • Optimize solvent systems (e.g., 2-methyltetrahydrofuran or DMF) .
  • Use stoichiometric ratios of boronic acid derivatives (e.g., 1.3 equivalents of tetramethyl dioxaborolane) to minimize side reactions .
  • Purify intermediates via column chromatography (hexane/acetone gradients) .

Q. How can structural confirmation of this compound be achieved, and what analytical techniques are most reliable?

  • Methodology : Combine spectroscopic and chromatographic methods:

  • 1H/13C NMR : Confirm substituent positions (e.g., tert-butyl group at C5, methyl at C2) by comparing chemical shifts to analogous pyrazolo[1,5-a]pyrimidines .
  • HRMS : Validate molecular weight (e.g., expected m/z ~350–400 g/mol) .
  • HPLC : Assess purity (>95%) using reverse-phase C18 columns and acetonitrile/water gradients .

Q. What solvent systems are recommended for solubility testing, and how does the tert-butyl group influence solubility?

  • Methodology : The tert-butyl group enhances hydrophobicity. Test solubility in:

  • Polar aprotic solvents (DMF, DMSO) for in vitro assays .
  • Chloroform/hexane mixtures for crystallization .
  • Aqueous buffers (pH 7.4) with <0.1% DMSO for biological studies .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities (e.g., enzyme inhibition vs. cytotoxicity) for this compound?

  • Methodology :

  • Dose-response assays : Perform IC50 determinations across multiple cell lines (e.g., breast cancer MCF-7 vs. lung cancer A549) to identify tissue-specific effects .
  • Kinase profiling : Use recombinant kinases (e.g., CDK9, EGFR) to distinguish direct enzyme inhibition from off-target cytotoxicity .
  • Apoptosis markers : Quantify caspase-3/7 activation and mitochondrial membrane potential to confirm mechanism .

Q. What computational strategies are effective for predicting binding modes of this compound to protein targets?

  • Methodology :

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinase ATP-binding pockets. The trifluoromethyl group (if present) enhances hydrophobic interactions .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes .
  • Free energy calculations : Apply MM-PBSA to estimate binding affinities .

Q. How can researchers design derivatives to improve metabolic stability without compromising activity?

  • Methodology :

  • Metabolic soft-spot identification : Incubate the compound with liver microsomes and analyze metabolites via LC-MS .
  • Bioisosteric replacement : Replace labile groups (e.g., methyl with cyclopropyl) .
  • Prodrug strategies : Introduce ester or carbamate moieties at the N-propan-2-yl group to enhance bioavailability .

Data Contradiction Analysis

Q. How should conflicting data on synthetic yields (e.g., 51% vs. 87% in similar reactions) be addressed?

  • Methodology :

  • Parameter screening : Systematically vary catalysts (Pd(II) vs. Ni), solvents (THF vs. toluene), and temperatures .
  • Design of Experiments (DoE) : Use factorial designs to identify critical factors (e.g., catalyst loading, reaction time) .
  • In situ monitoring : Employ FTIR or Raman spectroscopy to track reaction progress and optimize quenching times .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.